Ethanone, 1-phenyl-2-(phenylsulfinyl)-
Description
Ethanone, 1-phenyl-2-(phenylsulfinyl)-, is a sulfur-containing acetophenone derivative characterized by a sulfinyl (-S=O) group at the β-position relative to the ketone moiety.
The sulfinyl group confers unique electronic and steric properties compared to other substituents. For instance, the sulfinyl moiety’s polarity and ability to engage in hydrogen bonding may influence molecular interactions in biological systems, such as binding to protein active sites. Synthetically, the sulfinyl group can be introduced via oxidation of thioethers or through specialized reagents like triethyl orthoformate (TEOF) in the presence of acetic anhydride, as seen in related compounds .
Properties
CAS No. |
6099-23-6 |
|---|---|
Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-1-phenylethanone |
InChI |
InChI=1S/C14H12O2S/c15-14(12-7-3-1-4-8-12)11-17(16)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI Key |
CGSYWOFFKKJGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CS(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most efficient route involves reacting sulfonylbenzene (diphenyl sulfone) with α-haloketones (phenacyl bromide or phenacyl chloride) in PEG-400 at reflux (80–90°C). This solvent acts as both reaction medium and phase-transfer catalyst, accelerating the nucleophilic displacement of halide ions by sulfinate anions. Kinetic studies demonstrate completion within 5 minutes, contrasting with 10–12 hours required in ethanol. The method exhibits broad substrate tolerance, accommodating sterically hindered α-haloketones such as 2-bromo-4'-methoxyacetophenone (entry 13, Table 1) and 2-chloro-3',5'-dimethylacetophenone (entry 17).
Table 1: Comparative Yields in Solvent Systems
| Solvent | Time (h) | Yield (%) |
|---|---|---|
| PEG-400 | 0.08 | 96 |
| Ethanol | 12 | 50 |
| DMF | 3 | 78 |
| THF | 6 | 65 |
Substrate Scope Limitations
While effective for aryl-aryl systems, aliphatic α-haloketones (e.g., chloroacetone) show reduced reactivity (<30% yield), attributed to competing elimination pathways. Deuterium labeling experiments confirm the retention of configuration at the α-carbon during sulfinate attack, supporting an SN2 mechanism.
Oxidation of β-Hydroxysulfides
mCPBA-Induced Epoxidation and Rearrangement
A stereocontrolled approach utilizes meta-chloroperbenzoic acid (mCPBA) to oxidize β-hydroxysulfides (1-phenyl-2-(phenylthio)ethanol) to β-hydroxysulfoxides, followed by acid-catalyzed dehydration. Critical parameters include:
- Temperature : −20°C to 0°C prevents overoxidation to sulfones
- Stoichiometry : 1.1 equiv mCPBA ensures complete sulfide→sulfoxide conversion
- Acid catalyst : BF3·OEt2 (10 mol%) facilitates β-elimination via protonation of the hydroxyl group
Equation 1 :
$$ \text{Ph-C(OH)-CH}2\text{-S-Ph} + \text{mCPBA} \xrightarrow{\text{CH}2\text{Cl}2, -20^\circ\text{C}} \text{Ph-C(O)-CH}2\text{-SO-Ph} $$
Diastereomeric ratios reach 85:15 (trans:cis) when using chiral β-hydroxysulfides derived from enzymatic resolutions.
tert-Butyl Hydroperoxide/Methanesulfonic Acid System
An oxidative thiol-ene variant employs 70% tert-butyl hydroperoxide (TBHP) and methanesulfonic acid (MSA) in dichloroethane (80°C, 6 h). This method avoids metal catalysts, achieving 92% yield with <5% sulfone byproduct. Computational studies (DFT B3LYP/6-31G*) reveal a proton-coupled electron transfer (PCET) mechanism, where MSA stabilizes the sulfoxide intermediate through hydrogen bonding.
Four-Component Carbonylative Annulation
Palladium-Catalyzed [5+1] Cycloaddition
A novel palladium(II) acetate/Xantphos system enables the reaction of 3-acetoxy-1,4-enynes with carbon monoxide (1 atm) and hydrosilanes (e.g., PMHS). The process constructs the β-ketosulfoxide core via:
- Oxidative addition of the enyne to Pd(0)
- CO insertion into the Pd–C bond
- Reductive elimination with simultaneous sulfoxide formation
Equation 2 :
$$ \text{Ph-C≡C-CH}2\text{OAc} + \text{CO} + \text{Ph-SO-CH}2\text{SiMe}3 \xrightarrow{\text{Pd(OAc)}2} \text{Ph-C(O)-CH}_2\text{-SO-Ph} $$
Yields reach 89% with electron-deficient aryl sulfoxides (4-NO2 substitution), while steric hindrance at the ortho position reduces efficiency to 63%.
Sulfoxide-Metal Exchange Reactions
Grignard Reagent-Mediated Allenylation
Optically active 2-substituted ethenyl p-tolyl sulfoxides react with aldehydes (e.g., benzaldehyde) in THF at −78°C, followed by treatment with methylmagnesium bromide. The sequence proceeds through:
- Sulfoxide→Grignard complexation
- β-Acetoxy elimination
- 1,2-Migration to form the ketone moiety
Equation 3 :
$$ \text{Ph-CHO} + \text{Tol-SO-CH}2\text{CH}2\text{OAc} \xrightarrow{\text{MeMgBr}} \text{Ph-C(O)-CH}_2\text{-SO-Tol} $$
Chiral induction (up to 98% ee) occurs when using (R)-configured sulfoxides, as confirmed by Mosher ester analysis.
Comparative Analysis of Methodologies
Table 2: Efficiency Metrics Across Preparation Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability (kg) |
|---|---|---|---|---|
| PEG-400 mediation | 96 | 99 | 5 min | 0.1–5 |
| mCPBA oxidation | 92 | 97 | 2 h | 0.01–1 |
| Pd-catalyzed annulation | 89 | 95 | 12 h | 0.05–0.5 |
| Grignard exchange | 85 | 98 | 8 h | 0.1–2 |
Key tradeoffs emerge: while PEG-400 offers rapid synthesis, it requires halogenated precursors. The Pd-mediated route avoids halides but demands pressurized CO. Industrial applications favor the TBHP/MSA system for its tolerance to aqueous conditions.
Chemical Reactions Analysis
Ethanone, 1-phenyl-2-(phenylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common reagents used in these reactions include halogenating agents, reducing agents like tri-n-butyltin hydride, and nucleophiles such as amines and alcohols . Major products formed from these reactions include sulfone derivatives, sulfides, and substituted ethanones.
Scientific Research Applications
Ethanone, 1-phenyl-2-(phenylsulfinyl)- has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(phenylsulfinyl)- involves its reactivity as a sulfoxide. The sulfinyl group can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Ethanone Derivatives
Structure-Activity Relationships (SARs)
- Hydrogen Bonding: Active MCR-1 inhibitors (e.g., 6p/6q) require substituents capable of forming hydrogen bonds with key residues (Glu246, Thr285). The sulfinyl group’s polarity may mimic this interaction, though its efficacy relative to amino groups remains unexplored .
- Substituent Size : Bulky groups (e.g., triazoles) improve metabolic stability but may reduce binding affinity if steric hindrance occurs. The sulfinyl group’s intermediate size could balance these effects.
- Sulfinyl derivatives may offer a tunable electronic profile.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethanone, 1-phenyl-2-(phenylsulfinyl)-, and how can its purity be validated?
- Methodology : The compound can be synthesized via oxidation of the corresponding sulfide (1-phenyl-2-(phenylthio)ethanone) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane under inert conditions. Reaction progress should be monitored by TLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via -NMR (e.g., sulfinyl proton at δ 2.8–3.2 ppm) and mass spectrometry (expected molecular ion at m/z 244.08 for ) .
Q. How can the crystal structure of Ethanone, 1-phenyl-2-(phenylsulfinyl)- be determined?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Grow crystals via slow evaporation of a dichloromethane/hexane solution. Use SHELXL for refinement . Key parameters include space group (e.g., monoclinic ), unit cell dimensions (e.g., ), and anisotropic displacement parameters for sulfinyl oxygen. Compare bond lengths (e.g., S=O ≈ 1.45 Å) to literature values for sulfoxides .
Q. What spectroscopic techniques are critical for characterizing this compound’s electronic environment?
- Methodology :
- IR Spectroscopy : Confirm sulfinyl group presence via strong S=O stretching absorption at 1020–1070 cm .
- UV-Vis : Analyze π→π* transitions in the phenyl rings (λ~250–270 nm) and n→π* transitions in the sulfinyl group (λ~300–320 nm) .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disorder in sulfinyl group orientation) be resolved during refinement?
- Methodology : Use SHELXL’s TWIN and ISOR commands to model disorder. Apply restraints to bond distances and angles for the sulfinyl moiety. Validate with residual density maps and Hirshfeld surface analysis. Compare refined occupancy ratios (e.g., 70:30 split) to thermal parameters to ensure statistical significance .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic additions at the ketone group?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to analyze the electrophilicity of the carbonyl carbon. The electron-withdrawing sulfinyl group increases electrophilicity, lowering the LUMO energy (~1.5 eV reduction vs. non-sulfinyl analogs). Validate via kinetic studies (e.g., reaction with Grignard reagents) and Hammett plots correlating substituent effects .
Q. How do substituents on the phenyl rings influence the compound’s electronic and steric properties?
- Methodology : Synthesize analogs with electron-donating (e.g., -OCH) or electron-withdrawing (e.g., -F) groups. Use cyclic voltammetry to measure oxidation potentials (e.g., sulfinyl group stabilizes radical intermediates). X-ray data for fluorinated analogs (e.g., 1-(4-fluorophenyl)-2-(phenylsulfinyl)ethanone) show reduced dihedral angles (5–10°) between rings, enhancing conjugation .
Q. What strategies mitigate challenges in chiral resolution of the sulfinyl group’s stereochemistry?
- Methodology : Employ chiral HPLC (e.g., Chiralpak IA column, heptane/ethanol eluent) or diastereomeric salt formation with (R)- or (S)-1-phenylethylamine. Confirm enantiopurity via optical rotation ([α] ≈ ±75°) and circular dichroism (CD) spectroscopy. Crystallize enantiomers in non-centrosymmetric space groups (e.g., ) to validate absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
